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Compound Name:
cis-Tetrahydrofuran-2,5-

dicarboxylic acid

Cat. No.: B1140402 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cis-
tetrahydrofuran-2,5-dicarboxylic acid, a key building block in the development of novel

polymers and pharmaceutical intermediates. The information is intended for researchers,

scientists, and professionals in drug development and materials science, offering detailed data

and experimental context.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cis-tetrahydrofuran-2,5-
dicarboxylic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of specific experimental spectra for the isolated cis isomer in the

public domain, the following are predicted NMR data. These predictions are based on

established principles of NMR spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~10-13 Singlet (broad) 2H -COOH

~4.5 Multiplet 2H H-2, H-5

~2.2 Multiplet 4H H-3, H-4

Table 2: Predicted ¹³C NMR Spectral Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid

Chemical Shift (δ) (ppm) Assignment

~175 C=O

~75 C-2, C-5

~30 C-3, C-4

Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong

absorption bands.

Table 3: Characteristic IR Absorption Bands for cis-Tetrahydrofuran-2,5-dicarboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (carboxylic acid

dimer)

~2980, ~2890 Medium C-H stretch (aliphatic)

1760-1690 Strong C=O stretch (carboxylic acid)

~1300 Medium C-O stretch

~1200 Medium O-H bend

Mass Spectrometry (MS)
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Mass spectrometry of dicarboxylic acids typically involves observing the molecular ion and

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid

m/z Interpretation

160.0372 [M]⁺ (Molecular Ion for C₆H₈O₅)

143 [M-OH]⁺

115 [M-COOH]⁺

87 [M-2COOH+H]⁺

Experimental Protocols
Detailed experimental protocols are crucial for the accurate acquisition and interpretation of

spectroscopic data. The following are generalized procedures for the analysis of dicarboxylic

acids.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

detailed spectral analysis.

Sample Preparation:

Dissolve approximately 5-10 mg of cis-tetrahydrofuran-2,5-dicarboxylic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect

the chemical shift of the acidic protons.

Transfer the solution to a 5 mm NMR tube.

For ¹H NMR, acquire the spectrum using a standard pulse program. To confirm the presence

of the acidic protons, a D₂O exchange experiment can be performed.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for

each unique carbon atom.
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Sample Preparation

Data Acquisition
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NMR Spectroscopy Experimental Workflow

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for acquiring the

infrared spectrum.

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the

ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron

Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Preparation:

EI-MS: A small amount of the sample is introduced into the ion source, often via a direct

insertion probe or after separation by gas chromatography (if the compound is sufficiently

volatile and thermally stable).

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) and

introduce it into the mass spectrometer via direct infusion or after liquid chromatography

separation.

Data Acquisition:

The sample is ionized in the ion source.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

The detector records the abundance of each ion.
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Mass Spectrometry Experimental Workflow

Logical Relationships in Spectroscopic Analysis
The combined use of NMR, IR, and MS provides a powerful toolkit for the structural elucidation

of molecules like cis-tetrahydrofuran-2,5-dicarboxylic acid. Each technique provides

complementary information.

Spectroscopic Techniques
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Logical Flow of Spectroscopic Data Integration

This integrated approach, leveraging the strengths of each spectroscopic method, is essential

for the unambiguous characterization of cis-tetrahydrofuran-2,5-dicarboxylic acid and is a
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fundamental practice in modern chemical research and development.

To cite this document: BenchChem. [Spectroscopic Profile of cis-Tetrahydrofuran-2,5-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140402#spectroscopic-data-of-cis-tetrahydrofuran-
2-5-dicarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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